2-乙酰氨基-5-碘吡啶

描述

2-Acetylamino-5-iodopyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2-acetylamino-5-iodopyridine, they do provide insights into similar compounds, which can help infer some of the properties and reactions of the iodine-substituted compound. For instance, 2-acetaminopyridine has been studied as a cocrystallizing agent due to its ability to form hydrogen-bonded motifs with carboxylic acids without undergoing proton transfer . This suggests that 2-acetylamino-5-iodopyridine may also engage in similar noncovalent interactions.

Synthesis Analysis

The synthesis of related compounds, such as 6-substituted 2-(N-acetylamino)pyridines, involves cyclization of oxime derivatives of 5-oxoalkanenitriles using a combination of acetyl chloride (AcCl) and acetic anhydride (Ac2O), or Ac2O and hydrochloric acid (HCl) . This method yields the desired pyridines with good overall yields of 40-65%. Although the synthesis of 2-acetylamino-5-iodopyridine is not explicitly described, similar cyclization techniques could potentially be applied, with appropriate modifications to incorporate the iodine substituent.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various supramolecular assemblies. For example, 2-acetylamino-6-methylpyridine-1-oxide forms a centrosymmetric supramolecular assembly sustained by water molecules linking the dimers of pyridine-1-oxide through multiple hydrogen bonds . This indicates that 2-acetylamino-5-iodopyridine may also form intricate hydrogen-bonded structures, possibly influenced by the presence of the iodine atom.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be diverse. The synthesis of 2-amino-5-fluoropyridine from 2-acetamido-5-aminopyridine involves diazotization followed by solventless thermolysis and hydrolysis . This process could be analogous to reactions that 2-acetylamino-5-iodopyridine might undergo, such as nucleophilic substitution reactions where the iodine atom could be displaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylamino-5-iodopyridine can be inferred from related compounds. For instance, the crystal structure of 2-acetylamino-6-methylpyridine-1-oxide suggests that similar compounds may have significant molecular stacking interactions and hydrogen bonding, which could affect their melting points, solubility, and crystal formation . The presence of the iodine atom in 2-acetylamino-5-iodopyridine would likely influence its density, refractive index, and other physicochemical properties due to the atom's larger size and heavier mass compared to other substituents.

科学研究应用

Reactivity and Synthesis

- 2-Acetylamino-5-iodopyridine参与了各种化学合成过程。例如,它已被用于制备3-乙氧基-5-乙酰氨基吡啶,该过程涉及二溴吡啶的转化,与氨的作用以及用乙酸酐乙酰化(Hertog, Falter, & Linde, 1948)。此外,它在苯胺和杂环化合物的配体促进的间位C-H芳基化中发挥作用,展示了它在有机合成中的多功能性(Wang et al., 2016)。

Molecular and Vibrational Studies

- 该化合物已成为构象、分子对接和振动光谱分析的研究对象。这些研究提供了关于其分子反应性和稳定性以及潜在生物活性的见解。例如,对类似分子如2-乙酰氨基-5-溴-6-甲基吡啶进行了振动光谱研究,以了解它们的结构和功能性质(Premkumar et al., 2016)。

Crystallography and Molecular Structure

- 已进行晶体学研究以了解类似化合物的结构细节。例如,已分析了相关化合物3-氨基-5-溴-2-碘吡啶的晶体结构,以了解其结构中的弱分子间氢键(Bunker et al., 2008)。

Pharmaceutical and Medicinal Chemistry Applications

- 在确保排除与药物使用、剂量和副作用相关的信息的同时,重要的是注意到像2-乙酰氨基-5-碘吡啶这样的化合物通常在药物化学中用于合成潜在的治疗剂。例如,合成6-取代2(1H)-吡啶酮-3-基C-2′-脱氧核苷,这些化合物在化学生物学中很有趣,涉及到与乙酰氨基吡啶相关的中间体(Chapuis et al., 2012)。

Analytical Chemistry Applications

- 在分析化学领域,乙酰氨基吡啶衍生物已被用作N-连接寡糖的分析和表征探针。这些探针在荧光强度方面表现出显著的效率,并适用于各种分析技术(Charlwood et al., 2000)。

安全和危害

The safety data sheet for “2-Acetylamino-5-iodopyridine” advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

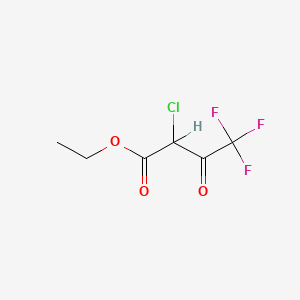

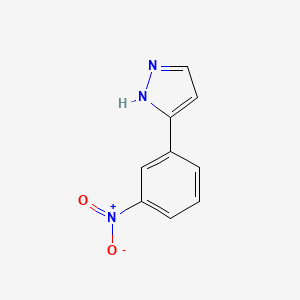

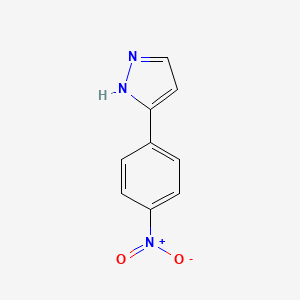

IUPAC Name |

N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIBMGCSKLUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363392 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5-iodopyridine | |

CAS RN |

66131-78-0 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)